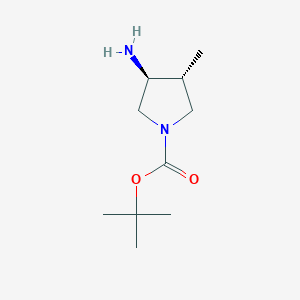

trans-1-Boc-3-amino-4-methylpyrrolidine

Description

trans-1-Boc-3-amino-4-methylpyrrolidine (CAS: 1152113-30-8) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 3-position, and a methyl substituent at the 4-position in a trans stereochemical configuration. This compound is widely utilized in medicinal chemistry and organic synthesis as a chiral building block for drug discovery, particularly in the development of protease inhibitors and receptor ligands. Its hydrochloride form (CAS: MFCD28892671) is also commercially available with higher purity (98%) .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBXUUPBIKNFEA-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152113-30-8 | |

| Record name | rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-1-Boc-3-amino-4-methylpyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired Boc-protected product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-1-Boc-3-amino-4-methylpyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, which react with the amino group under basic conditions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.

Major Products Formed:

Substitution Reactions: The major products are substituted pyrrolidines with various functional groups replacing the amino group.

Deprotection Reactions: The major product is 3-amino-4-methylpyrrolidine, obtained after the removal of the Boc group.

Scientific Research Applications

Chemistry: Trans-1-Boc-3-amino-4-methylpyrrolidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It is also employed in the synthesis of peptide mimetics and other bioactive molecules .

Medicine: this compound is utilized in medicinal chemistry for the development of new drugs. Its derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new catalysts and materials for various applications .

Mechanism of Action

The mechanism of action of trans-1-Boc-3-amino-4-methylpyrrolidine involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Functional Group and Stereochemical Variations

The following table summarizes key structural and physicochemical differences between trans-1-Boc-3-amino-4-methylpyrrolidine and related pyrrolidine/piperidine derivatives:

Key Structural and Reactivity Differences

The cyano group in 215922-85-3 introduces strong electron-withdrawing effects, altering nucleophilicity at the 3-position and making it suitable for click chemistry or nitrile-based transformations .

Protecting Group Strategies :

- Compounds like 370881-64-4 employ dual protection (Boc + Cbz), enabling orthogonal deprotection steps in multi-step syntheses, whereas the target compound relies solely on Boc for amine protection .

Stereochemical Impact :

Purity and Commercial Availability

- This compound hydrochloride (SH-6682) is available at 98% purity, offering advantages in crystallization and stability over the free base form (95% purity, QK-2409) .

- Derivatives like 960316-16-9 also achieve 98% purity, indicating their suitability for high-yield synthetic routes .

Biological Activity

Overview

Trans-1-Boc-3-amino-4-methylpyrrolidine is a derivative of pyrrolidine characterized by its molecular formula . This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an amino group at the 3-position, and a methyl group at the 4-position of the pyrrolidine ring. Its unique structure contributes to its significant biological activity, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group enhances stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, leading to desired biological effects.

This compound undergoes several chemical reactions:

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, making it versatile for further modifications.

- Deprotection Reactions : The Boc group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), yielding the free amine which is biologically active.

Drug Development

This compound has been investigated as a building block in drug development targeting various receptors, including:

- Glutamate Receptors : Potential applications in treating neurodegenerative diseases.

- Orexin Receptors : Implications for sleep disorders.

Structure-Activity Relationship Studies

Research has focused on understanding how structural variations of this compound affect its biological activity. Case studies have shown that modifications can enhance interactions with specific biological targets, leading to improved therapeutic profiles.

Case Studies and Research Findings

- Neuropharmacology : Analogues of this compound have shown promise in modulating neurotransmitter systems. For example, compounds derived from this scaffold have been studied for their effects on glutamate signaling pathways, which are crucial in neurodegenerative conditions.

- Enzyme Inhibition : A study on related compounds demonstrated that certain derivatives exhibited potent inhibitory effects on enzymes like ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis. These findings suggest that this compound could be explored further for therapeutic applications in degenerative diseases .

Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of trans-1-Boc-3-amino-4-methylpyrrolidine to achieve high yield and purity?

Methodological approaches include employing stereoselective cycloaddition reactions, as demonstrated in the synthesis of similar trans-configured pyrrolidine derivatives . Key parameters include using catalysts (e.g., Lewis acids) to favor trans isomer formation, controlling reaction temperature, and optimizing solvent polarity. Post-synthesis purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) can enhance purity ≥95% . Monitoring reaction progress with TLC or HPLC ensures intermediate stability, particularly during Boc deprotection steps.

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional group integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~249 nm) assesses purity, and Differential Scanning Calorimetry (DSC) determines melting points (e.g., 194°C for related pyrrolidinones) . Fourier-Transform Infrared (FTIR) spectroscopy can identify Boc-group absorption bands (e.g., carbonyl stretch at ~1700 cm⁻¹).

Q. What are the recommended storage conditions to ensure the stability of this compound?

Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group . Contradictory evidence suggests some analogs require stricter storage at 0–6°C for long-term stability . Avoid exposure to moisture, oxidizers, or acidic/basic conditions, which may degrade the compound into secondary amines or lactams .

Advanced Research Questions

Q. How can the stereochemical outcome (trans configuration) be controlled during the synthesis of this compound?

Stereocontrol is achieved via substrate preorganization and transition-state stabilization. For example, using chiral auxiliaries or enantioselective catalysts during cycloaddition steps can bias trans isomer formation . Computational studies (DFT) predict steric and electronic factors favoring trans configurations, while kinetic trapping via rapid crystallization prevents cis-trans interconversion . Reaction monitoring with chiral HPLC ensures enantiomeric excess (ee) ≥90% .

Q. What strategies are effective in identifying and quantifying synthetic by-products or impurities in this compound batches?

Impurity profiling involves Liquid Chromatography-Mass Spectrometry (LC-MS) to detect de-Boc products or oxidation by-products . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies minor impurities (<0.1%) . Reference standards (e.g., 4-anilino-1-Boc-piperidine analogs) enable calibration curves for trace analysis . Accelerated stability studies (40°C/75% RH) identify degradation pathways .

Q. How do computational modeling approaches contribute to understanding the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculations predict reaction energetics, such as Boc-deprotection barriers under acidic conditions . Molecular docking studies evaluate the compound’s interactions with biological targets (e.g., enzyme active sites), guiding structural modifications for pharmacological studies . Machine learning models trained on pyrrolidine reactivity datasets optimize reaction conditions (e.g., solvent, catalyst) for scalability .

Q. What in vitro or in vivo models are suitable for assessing the pharmacological potential of this compound derivatives?

Derivatives can be screened against opioid receptors due to structural similarity to 4-anilino-piperidine analogs . In vitro assays (e.g., cAMP inhibition in HEK293 cells) measure receptor affinity, while rodent models evaluate analgesic efficacy and toxicity . Metabolic stability is assessed using liver microsomes, and blood-brain barrier permeability is tested via PAMPA assays .

Q. Notes on Data Contradictions and Limitations

- Storage recommendations vary between 0–6°C and 2–8°C , suggesting batch-specific stability profiles.

- Purity thresholds (≥95% vs. ≥98% ) highlight the need for batch-specific certificates of analysis.

- Stereochemical outcomes in cycloadditions may differ with electron-poor heteroaryls, requiring tailored reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.